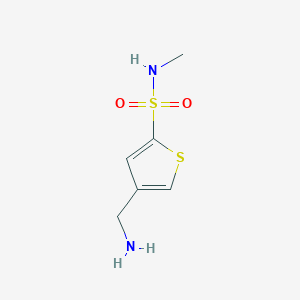
4-(aminomethyl)-N-methylthiophene-2-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(aminomethyl)-N-methylthiophene-2-sulfonamide is an organic compound that features a thiophene ring substituted with an aminomethyl group and a sulfonamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)-N-methylthiophene-2-sulfonamide typically involves the introduction of the aminomethyl group and the sulfonamide group onto the thiophene ring. One common method is the reaction of thiophene-2-sulfonyl chloride with methylamine, followed by the introduction of the aminomethyl group through a Mannich reaction. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
4-(aminomethyl)-N-methylthiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thiophene derivatives.
科学研究应用
4-(aminomethyl)-N-methylthiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of materials with specific electronic properties.
作用机制
The mechanism of action of 4-(aminomethyl)-N-methylthiophene-2-sulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The pathways involved can include inhibition of metabolic enzymes or disruption of bacterial cell wall synthesis.
相似化合物的比较
Similar Compounds
- 4-(aminomethyl)benzoic acid
- 4-aminopyridine
- 4-aminocoumarin
Uniqueness
4-(aminomethyl)-N-methylthiophene-2-sulfonamide is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.
属性
分子式 |
C6H10N2O2S2 |
|---|---|
分子量 |
206.3 g/mol |
IUPAC 名称 |
4-(aminomethyl)-N-methylthiophene-2-sulfonamide |
InChI |
InChI=1S/C6H10N2O2S2/c1-8-12(9,10)6-2-5(3-7)4-11-6/h2,4,8H,3,7H2,1H3 |
InChI 键 |
DJOMZWQRUFHHNG-UHFFFAOYSA-N |
规范 SMILES |
CNS(=O)(=O)C1=CC(=CS1)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















